N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide
Overview
Description
N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds with three nitrogen atoms in a six-membered ring, and they are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions usually require the use of a base, such as triethylamine, and a solvent like dichloromethane or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Substitution reactions at the triazine ring or the benzamide group can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxo derivatives of the compound.
Reduction Products: Amines or other reduced forms.
Substitution Products: Derivatives with different functional groups introduced at specific positions.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains.
Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the treatment of infections and inflammation.
Industry: The compound's properties make it useful in the production of materials with specific desired characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or protein synthesis.
Comparison with Similar Compounds
N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide is similar to other triazine derivatives, such as 4,6-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine. its unique structure and functional groups contribute to its distinct properties and applications. Other similar compounds include various aminobenzoic acid derivatives and indole derivatives, which also exhibit biological activities and are used in pharmaceuticals and materials science.
Properties
IUPAC Name |
N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c21-13(12-7-3-1-4-8-12)18-14-16-11-17-15(19-14)20-9-5-2-6-10-20/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,17,18,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBCWUXHLLMKDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=N2)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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